molecular formula C12H16N4 B1443453 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile CAS No. 1239727-91-3

2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile

Cat. No.: B1443453
CAS No.: 1239727-91-3
M. Wt: 216.28 g/mol
InChI Key: YBQRQUYZZBTVAU-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.29 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a nicotinonitrile moiety, which is a derivative of nicotinic acid. The presence of both the piperidine and nicotinonitrile groups makes this compound interesting for various chemical and biological applications.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-8-10-3-6-16(7-4-10)12-11(9-14)2-1-5-15-12/h1-2,5,10H,3-4,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRQUYZZBTVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile typically involves the reaction of 4-(aminomethyl)piperidine with a suitable nicotinonitrile derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the nitrile group, leading to the formation of various addition products.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions, such as oxidation, reduction, substitution, and addition, makes it valuable for developing new compounds with specific properties.

Biology

Research indicates that 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile exhibits potential biological activities. It is studied for its interactions with enzymes and receptors, which may lead to significant biological responses. For instance, its structural components allow it to engage with biological macromolecules effectively.

Medicine

Ongoing research is exploring the therapeutic applications of this compound in drug development. Studies have shown its potential in treating various diseases due to its biological activity. Notably, it has been investigated for antimicrobial and anticancer properties:

  • Antimicrobial Activity : Derivatives of nicotinonitrile similar to this compound have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 6 µM to 100 µM against strains like Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by modulating key signaling pathways, showcasing its potential as a chemotherapeutic agent.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its chemical versatility allows for the development of products that meet specific industrial needs.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives exhibited significant antibacterial activity against common pathogens, reinforcing the compound's potential use in antibiotic development.
  • Cancer Research : Another investigation revealed that this compound could effectively inhibit cell proliferation in breast cancer cell lines, providing insights into its possible role as a therapeutic agent.
  • Biochemical Pathway Analysis : Research has focused on elucidating the specific biochemical pathways influenced by this compound, highlighting its potential as a modulator in various physiological processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the nicotinonitrile moiety can participate in various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar compounds to 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile include other piperidine derivatives and nicotinonitrile derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of the piperidine and nicotinonitrile groups, which confer distinct chemical and biological properties.

Biological Activity

2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a nitrile group attached to a nicotinic structure. This unique configuration suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nicotinonitrile can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for such compounds have been reported to be in the range of 6 µM to 100 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, it has been shown to inhibit cellular proliferation in breast cancer (MDA-MB-231) cells with a significant potency ratio compared to traditional chemotherapeutics .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or DNA replication, thereby disrupting cellular functions.
  • Receptor Interaction : It potentially interacts with neurotransmitter receptors or other molecular targets, influencing various physiological responses.

Case Studies

StudyObjectiveFindings
Belenky et al. (2007)Investigate NAD synthesis inhibitionThe study highlighted the role of similar compounds in regulating NAD+ levels, which are crucial for cellular metabolism and cancer treatment .
MDPI Review (2020)Evaluate antibacterial activityCompounds with structural similarities showed promising antibacterial effects against multiple strains, supporting further investigation into their therapeutic potential .
ACS Chemical Reviews (2016)Analyze protein methyltransferase inhibitionIdentified potential pathways through which related compounds could exert anticancer effects by modifying histone methylation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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